5-Methyl-3-[(2-oxopropyl)amino]phenazin-5-ium perchlorate
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Overview
Description
5-Methyl-3-[(2-oxopropyl)amino]phenazin-5-ium perchlorate is a complex organic compound that belongs to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-[(2-oxopropyl)amino]phenazin-5-ium perchlorate typically involves the condensation of 1,2-diaminobenzene with appropriate aldehydes or ketones, followed by oxidation and cyclization steps . The reaction conditions often require the use of catalysts such as palladium or copper, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. The purification of the final product is typically done through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-[(2-oxopropyl)amino]phenazin-5-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phenazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out in solvents such as ethanol or dichloromethane under controlled temperatures .
Major Products
The major products formed from these reactions include various substituted phenazine derivatives, which can have different biological and chemical properties .
Scientific Research Applications
5-Methyl-3-[(2-oxopropyl)amino]phenazin-5-ium perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial and antitumor properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-3-[(2-oxopropyl)amino]phenazin-5-ium perchlorate involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components .
Comparison with Similar Compounds
Similar Compounds
Phenazine: The parent compound with a simpler structure.
Pyocyanin: A naturally occurring phenazine with antimicrobial properties.
Phenazine-1-carboxylic acid: Known for its antifungal activity.
Uniqueness
5-Methyl-3-[(2-oxopropyl)amino]phenazin-5-ium perchlorate is unique due to its specific substituents that enhance its biological activity and chemical stability. Its ability to form stable perchlorate salts also makes it distinct from other phenazine derivatives .
Properties
CAS No. |
184763-73-3 |
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Molecular Formula |
C16H16ClN3O5 |
Molecular Weight |
365.77 g/mol |
IUPAC Name |
1-[(10-methylphenazin-10-ium-2-yl)amino]propan-2-one;perchlorate |
InChI |
InChI=1S/C16H15N3O.ClHO4/c1-11(20)10-17-12-7-8-14-16(9-12)19(2)15-6-4-3-5-13(15)18-14;2-1(3,4)5/h3-9H,10H2,1-2H3;(H,2,3,4,5) |
InChI Key |
VLBVYCZCJAPZIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CNC1=CC2=[N+](C3=CC=CC=C3N=C2C=C1)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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